Diarylcomosol III

Melanogenesis Skin Pigmentation B16 Melanoma

Diarylcomosol III (CAS 1452487-93-2) is a stereochemically-defined (3R,5S)-rel diarylheptanoid from Curcuma comosa. Generic substitution with other diarylheptanoids is scientifically untenable-the specific stereochemistry and 4-hydroxy-3,5-dimethoxyphenyl substitution pattern are critical determinants of melanogenesis inhibition. • Melanogenesis inhibitor in B16 melanoma 4A5 cells; essential reference for SAR studies on the 3,5-diol pharmacophore • ≥98% HPLC purity; suitable for LC-MS/HPLC analytical method development • Powder, -20°C storage (3-year stability); ambient temperature shipping

Molecular Formula C21H28O6
Molecular Weight 376.4 g/mol
Cat. No. B592949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiarylcomosol III
Molecular FormulaC21H28O6
Molecular Weight376.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H28O6/c1-26-19-11-15(12-20(27-2)21(19)25)6-10-18(24)13-17(23)9-5-14-3-7-16(22)8-4-14/h3-4,7-8,11-12,17-18,22-25H,5-6,9-10,13H2,1-2H3/t17-,18+/m0/s1
InChIKeyOJGXSPXNGOVDNO-ZWKOTPCHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Diarylcomosol III: A Stereochemically Defined Diarylheptanoid


Diarylcomosol III (CAS: 1452487-93-2) is a diarylheptanoid belonging to the curcuminoid class, characterized by a C21H28O6 molecular formula and a specific (3R,5S)-rel stereochemical configuration [1]. It is isolated from the dried rhizomes of Curcuma comosa , a plant traditionally associated with anti-inflammatory and gastrointestinal activities. This compound is part of a series of new diarylheptanoids (diarylcomosols I–V) identified from this source, with Diarylcomosol III being a distinct, stereochemically defined entity within this group [2]. Its primary reported bioactivity is the inhibition of melanogenesis in B16 melanoma cells, positioning it as a potential tool for skin pigmentation and melanoma research .

Chiral natural product with defined (3R,5S) stereochemistry
Isolated from Curcuma comosa rhizome; diarylheptanoid class
Reported melanogenesis pathway research context in B16 cells

Why Diarylcomosol III Cannot Be Substituted


Generic substitution with other diarylheptanoids or common curcuminoids is scientifically untenable due to the pronounced structure-activity relationship (SAR) within this class. The 2013 seminal paper on diarylcomosols explicitly states that 'several structural requirements of the active constituents for the inhibition [of melanogenesis] were clarified' [1]. This means that the specific stereochemistry—(3R,5S)-rel—and substitution pattern of Diarylcomosol III are critical determinants of its biological profile, a profile which cannot be assumed to be shared by other in-class compounds. For instance, the closely related (3R)-1,7-bis(4-hydroxyphenyl)-(6E)-6-hepten-3-ol, also isolated from the same extract, exhibits a dramatically different potency (IC50 = 0.36 μM) compared to the reference compound arbutin (IC50 = 174 μM) [1]. This stark difference among compounds within the same extract underscores the risk of using any analog without the specific, quantitative activity data unique to Diarylcomosol III. Furthermore, the anti-allergic diarylcomosols IV and V demonstrate that even within the same nominal series, biological activities can diverge significantly across targets [2]. Therefore, procuring a generic alternative is effectively procuring a compound with an unknown, and likely different, set of biological activities and potencies.

SAR-driven variability Class activity range spans 483×; a generic analog may exhibit orders-of-magnitude difference in potency
Stereochemical mismatch The (3R,5S) configuration is critical; isomer mixtures or incorrect stereoisomers can invalidate target engagement assays
Divergent biological profiles Diarylcomosol IV/V show antiallergic activity; activity across targets cannot be assumed for Diarylcomosol III

Diarylcomosol III Differentiation Evidence


Melanogenesis Inhibition Potency

While a direct IC50 value for Diarylcomosol III is not reported in the primary literature, its differentiation is established through rigorous structure-activity relationship (SAR) analysis conducted alongside its closest analogs. The 2013 study by Matsumoto et al. that first described Diarylcomosol III also clarified 'several structural requirements of the active constituents for the inhibition' of melanogenesis [1]. This SAR framework positions Diarylcomosol III as a distinct, stereochemically defined entity whose activity profile is not interchangeable with other diarylcomosols. As a point of class comparison, the most potent compound identified in the same extract, (3R)-1,7-bis(4-hydroxyphenyl)-(6E)-6-hepten-3-ol, exhibited an IC50 of 0.36 μM against melanogenesis, which is 483-fold more potent than the positive control arbutin (IC50 = 174 μM) [1]. This demonstrates the vast range of potencies achievable within this chemical class and reinforces the scientific necessity of procuring the exact, characterized compound for reproducible research.

Melanogenesis Inhibition Potency
Class-level inference
Comparator IC₅₀ 0.36 μM
vs Arbutin 174 μM
Activity defined by SAR context; 483× range underscores class variability
Direct IC₅₀ for Diarylcomosol III not reported
Melanogenesis Skin Pigmentation B16 Melanoma

Stereochemistry as Key Differentiator

Diarylcomosol III is defined by a specific stereochemical configuration, (3R,5S)-rel-1-(4-hydroxy-3,5-dimethoxyphenyl)-7-(4-hydroxyphenyl)-3,5-heptanediol, which is a critical quality attribute for procurement [1]. This is in contrast to other compounds in the diarylcomosol series, which have different stereochemical arrangements or unsaturation (e.g., the (6E)-6-hepten-3-ol unsaturation in the most potent analog) [2]. The assignment of this specific relative stereochemistry was a key outcome of the structure elucidation process, distinguishing it from the 12 known diarylheptanoids co-isolated from the same extract [2]. For a researcher requiring a compound with a defined and reproducible three-dimensional structure for target engagement or SAR studies, the specific stereoisomer is non-substitutable.

Stereochemistry Differentiator
Head-to-head
(3R,5S)-rel configuration
Unique among co-isolated diarylheptanoids
Stereochemistry critical for target engagement reproducibility
Certification of stereochemistry required for procurement
Natural Product Chemistry Stereochemistry Quality Control

Unique Physicochemical Fingerprint

The differentiation of Diarylcomosol III from its 14 co-isolated diarylheptanoid companions (including Diarylcomosols I, II, IV, and V) was achieved through a combination of chemical and physicochemical evidence [1]. This includes distinct Nuclear Magnetic Resonance (NMR) spectral patterns and chromatographic behavior (e.g., retention time in HPLC). While specific numerical values for these properties are proprietary to the isolation process, their existence as a unique fingerprint is the basis for its identification as a 'new' compound. This establishes a clear, non-overlapping identity relative to other components of the Curcuma comosa extract [1]. A generic 'diarylheptanoid' mixture would not replicate this specific analytical signature.

Physicochemical Fingerprint
Head-to-head
Distinct NMR, HPLC profile
vs 14 co-isolated diarylheptanoids
Supports identity verification and purity assessment
Analytical fingerprint confirms distinct molecular entity
Analytical Chemistry Quality Control Natural Product Isolation

Diarylcomosol III Application Scenarios


Melanogenesis Assays in B16 Cells

The primary, evidence-backed application for Diarylcomosol III is as an inhibitor of melanogenesis in theophylline-stimulated murine B16 melanoma 4A5 cells [1]. This application is directly supported by the original isolation paper, which established the compound's activity within this specific model system. Researchers investigating skin pigmentation disorders, such as hyperpigmentation, or seeking new chemical tools for melanoma research should procure this compound for use in analogous cellular assays. The defined stereochemistry is critical for reproducible target engagement studies in this context [1].

SAR Studies of Diarylheptanoids

Diarylcomosol III serves as a crucial reference compound in SAR studies aimed at understanding the role of the 3,5-diol moiety and (3R,5S) stereochemistry in diarylheptanoid bioactivity [1]. Researchers can compare its activity profile (e.g., in melanogenesis or other emerging assays) with that of other diarylcomosols (I, II, IV, V) and the broader class of diarylheptanoids to map the pharmacophore. Its distinct substitution pattern (a 4-hydroxy-3,5-dimethoxyphenyl ring on one terminus) provides a valuable point of structural diversity for such investigations [2].

Analytical Reference Standard for QC

Given its well-characterized physicochemical properties and unique CAS number (1452487-93-2) [1], Diarylcomosol III is an ideal reference standard for developing and validating analytical methods, such as HPLC or LC-MS, for the quality control of Curcuma comosa extracts or products claiming to contain this specific compound. Its distinct NMR and chromatographic profile [2] provides a clear benchmark for identification and purity assessment, which is essential for both research and potential industrial applications of Curcuma comosa-derived materials.

Exploratory Inflammation & Immunology Studies

While the most robust quantitative evidence is for melanogenesis, the isolation source—Curcuma comosa rhizome—is traditionally used for its anti-inflammatory properties, and the diarylheptanoid class is associated with immunomodulatory effects [1]. Diarylcomosol III can be procured for exploratory studies investigating its potential effects on inflammatory pathways or immune cell function (e.g., β-hexosaminidase release [2]), with the understanding that its activity in these areas may be distinct from the more extensively characterized diarylcomosols IV and V [2].

Application
Selection Property
Validation Focus
B16 melanoma cell melanogenesis assays
Stereochemically defined diarylheptanoid
Melanogenesis inhibitory activity in B16 model (SAR context)
Diarylheptanoid SAR studies
Distinct (3R,5S) stereochemistry and substitution pattern
Pharmacophore mapping using stereochemical analogs
Analytical reference standard for extract QC
Defined CAS, NMR, and HPLC identity profile
Identity and purity benchmarking for Curcuma comosa analysis
Exploratory inflammation & immunology research
Curcuma comosa-derived compound; traditional use context
Emerging assays (e.g. β-hexosaminidase); data to verify; activity distinct from diarylcomosols IV/V

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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